Structural Modification Rationale: 9-Methoxime Derivatization for Enhanced Absorption Versus Erythromycin
Lexithromycin is chemically defined as the 9-methoxime derivative of erythromycin A, prepared by converting the 9-keto group to a methyl oxime moiety [1]. This single-point structural change distinguishes lexithromycin from the parent erythromycin A molecule. The modification increases the compound's hydrophobicity and confers improved pH stability, which directly translates to enhanced in vivo absorption relative to erythromycin [1]. This design rationale represents an early application of the 9-oxime ether strategy that was later exploited more effectively in the development of roxithromycin .
| Evidence Dimension | Structural modification and intended pharmacokinetic improvement |
|---|---|
| Target Compound Data | 9-methoxime derivative of erythromycin A; increased hydrophobicity and pH stability resulting in improved in vivo absorption |
| Comparator Or Baseline | Erythromycin A: 9-keto moiety; known acid-lability and variable oral bioavailability |
| Quantified Difference | Qualitative improvement reported; direct quantitative bioavailability data not available in accessible literature |
| Conditions | Chemical derivatization of the 9-position of the erythromycin A macrolactone ring |
Why This Matters
This structural differentiation validates lexithromycin as a distinct research tool for studying structure-activity relationships (SAR) in the 14-membered macrolide series, particularly regarding the effect of 9-position modifications on acid stability and membrane permeability.
- [1] ChemicalBook. Lexithromycin CAS 53066-26-5. Description: 9-keto moiety to methyl oxime modification improves pH stability and hydrophobicity. View Source
